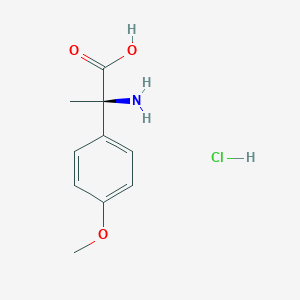
(R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring an amino group, a methoxyphenyl group, and a propanoic acid moiety, makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and a suitable chiral amine.
Formation of Schiff Base: The 4-methoxybenzaldehyde reacts with the chiral amine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amino Acid Formation: The amine undergoes a Strecker synthesis, involving the addition of hydrogen cyanide and ammonium chloride, followed by hydrolysis to form the amino acid.
Hydrochloride Salt Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
®-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.
2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride: A similar compound with a hydroxyl group instead of a methoxy group.
2-Amino-2-(4-methylphenyl)propanoic acid hydrochloride: A similar compound with a methyl group instead of a methoxy group.
Uniqueness
®-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of a methoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
871842-90-9 |
|---|---|
Formule moléculaire |
C10H14ClNO3 |
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7;/h3-6H,11H2,1-2H3,(H,12,13);1H/t10-;/m1./s1 |
Clé InChI |
IFVVCVKMEDGDOP-HNCPQSOCSA-N |
SMILES isomérique |
C[C@@](C1=CC=C(C=C1)OC)(C(=O)O)N.Cl |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)
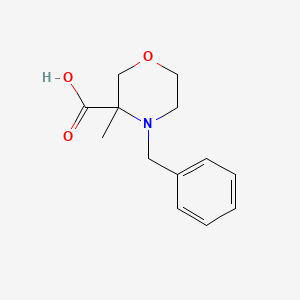
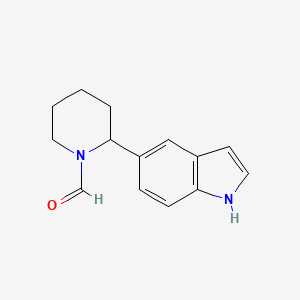
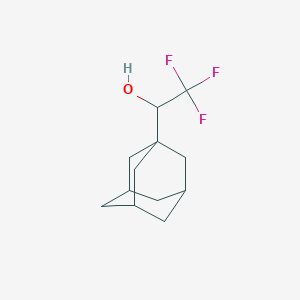
![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)


![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)

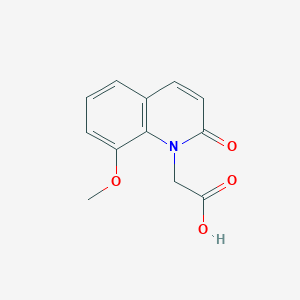
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)

![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)
![6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11876738.png)
